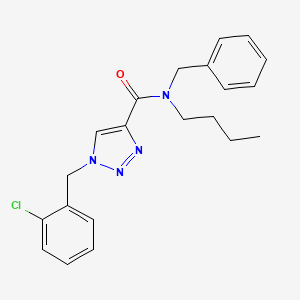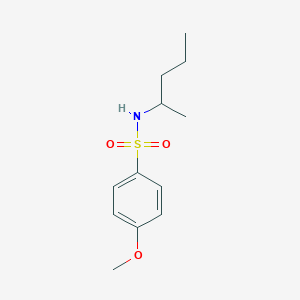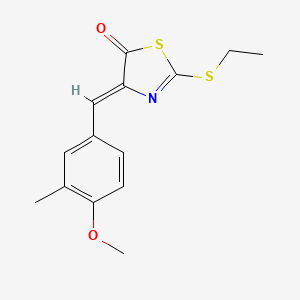![molecular formula C14H14F2N2O B4955810 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole](/img/structure/B4955810.png)
6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole, also known as CPI-444, is a small molecule inhibitor that targets adenosine A2A receptor. It has been studied extensively for its potential as an anticancer agent and has shown promising results in preclinical studies.
Scientific Research Applications
6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including lung, colon, and breast cancer. Additionally, 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole has been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and immunotherapy. It has also been studied for its potential as an anti-inflammatory agent and has shown promising results in preclinical models of inflammatory diseases.
Mechanism of Action
6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole targets the adenosine A2A receptor, which is overexpressed in many types of cancer cells. By inhibiting this receptor, 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole can block the immunosuppressive effects of adenosine in the tumor microenvironment, leading to enhanced antitumor immune responses. Additionally, 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole has been shown to inhibit the proliferation and survival of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole has been shown to have a variety of biochemical and physiological effects. In preclinical studies, 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation in the tumor microenvironment. Additionally, 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole has been shown to enhance the activity of T cells and natural killer cells, leading to enhanced antitumor immune responses. Finally, 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole has been shown to inhibit the growth and survival of cancer cells, leading to reduced tumor burden.
Advantages and Limitations for Lab Experiments
One advantage of 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole is that it has shown promising results in preclinical studies as an anticancer agent. Additionally, 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole has been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and immunotherapy. However, one limitation of 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole is that it has not yet been studied extensively in clinical trials, and its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several future directions for research on 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole. One area of focus is the development of combination therapies that include 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole, as it has been shown to enhance the efficacy of other anticancer agents. Additionally, further preclinical and clinical studies are needed to fully understand the safety and efficacy of 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole in humans. Finally, there is a need for further research on the mechanism of action of 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole, as this will inform the development of more effective therapies that target the adenosine A2A receptor.
Synthesis Methods
The synthesis of 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole involves a series of chemical reactions, starting with the reaction of 4,4-difluoro-1-piperidinecarboxylic acid with oxalyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminobenzonitrile to form the key intermediate, which is then cyclized and further functionalized to yield 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole.
properties
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-(1H-indol-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O/c15-14(16)4-7-18(8-5-14)13(19)11-2-1-10-3-6-17-12(10)9-11/h1-3,6,9,17H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUNQQMDWZKPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=CC3=C(C=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-benzoyl-11-(4-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4955737.png)




![3-{[1-(2-methyl-3-furoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B4955776.png)


![5-[5-(2'-fluoro-2-biphenylyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4955797.png)
![1-[(4-hydroxy-9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-propanesulfonic acid - (4-methoxyphenyl)amine (1:1) hydrate](/img/structure/B4955804.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4955818.png)
![2-phenoxyethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4955827.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]acetamide](/img/structure/B4955830.png)